molecular formula C30H43N7O6 B1665115 Antho-riamide I CAS No. 139026-54-3

Antho-riamide I

Cat. No.: B1665115
CAS No.: 139026-54-3
M. Wt: 597.7 g/mol
InChI Key: UBOLUOWRWFHBRN-WCJQXVFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antho-riamide I is an active peptide from sea anemone Anthopleura elegantissima which inhibits spontaneous contraction of sea anemone muscles.

Scientific Research Applications

Neuropeptide Activity in Sea Anemones

Antho-riamide I, identified as L-3-phenyllactyl-Tyr-Arg-Ile-NH2, is a novel neuropeptide isolated from sea anemones, specifically Anthopleura elegantissima. This peptide exhibits notable biological activity, particularly in inhibiting spontaneous contractions in various muscle groups of sea anemones at low concentrations (10^(-8) M). Its unique L-3-phenyllactyl blocking group renders it resistant to degradation by nonspecific aminopeptidases and may play a role in receptor binding (Nothacker et al., 1991).

Role in Feeding Behavior

This compound, along with another peptide Antho-KAamide, has been observed to modulate the expansion behavior of sea anemones. These peptides inhibited spontaneous muscle contractions across various anemone species, suggesting a universal action mechanism. Their inhibitory effects on muscle groups regardless of their location or orientation hint at their involvement in the expansion phase of feeding behavior in sea anemones (McFarlane et al., 1993).

Neurotransmission in Sea Anemones

Antho-RFamide, a related neuropeptide, has been localized in neuronal synaptic and nonsynaptic vesicles in sea anemones, indicating its role in neurotransmission. This peptide, along with this compound, is significant in understanding the nervous system of sea anemones, which are among the simplest nerve-bearing organisms (Westfall & Grimmelikhuijzen, 1993).

Excitatory Actions on Muscles and Conducting Systems

This compound has shown excitatory actions on slow muscle groups and certain conducting systems in the sea anemone Calliactis Parasitica. This suggests that its functions may not be limited to inhibition but also include direct muscle excitation and potentially as a neurotransmitter or neuromodulator (McFarlane et al., 1987).

Properties

CAS No.

139026-54-3

Molecular Formula

C30H43N7O6

Molecular Weight

597.7 g/mol

IUPAC Name

(2S,3S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-2-hydroxy-3-phenylpropanoyl]amino]propanoyl]amino]pentanoyl]amino]-3-methylpentanamide

InChI

InChI=1S/C30H43N7O6/c1-3-18(2)25(26(31)40)37-27(41)22(10-7-15-34-30(32)33)35-28(42)23(16-20-11-13-21(38)14-12-20)36-29(43)24(39)17-19-8-5-4-6-9-19/h4-6,8-9,11-14,18,22-25,38-39H,3,7,10,15-17H2,1-2H3,(H2,31,40)(H,35,42)(H,36,43)(H,37,41)(H4,32,33,34)/t18-,22-,23-,24-,25-/m0/s1

InChI Key

UBOLUOWRWFHBRN-WCJQXVFBSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CC2=CC=CC=C2)O

SMILES

CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)O

Canonical SMILES

CCC(C)C(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CC2=CC=CC=C2)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

sequence

YRI

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Antho-RIamide I
L-3-phenyllactyl-Tyr-Arg-Ile-NH2
L-3-phenyllactyl-tyrosyl-arginyl-isoleucinamide

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Antho-riamide I
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Antho-riamide I
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Antho-riamide I
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Antho-riamide I
Reactant of Route 5
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Antho-riamide I
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Antho-riamide I

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